molecular formula C12H18N4O B2557367 1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 954571-60-9

1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2557367
CAS No.: 954571-60-9
M. Wt: 234.303
InChI Key: SIJMZKQVYSQUCU-UHFFFAOYSA-N
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Description

1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one is a piperazine-derived compound characterized by a central piperazine ring linked to an acetyl group (ethanone) and a 4-(aminomethyl)pyridin-2-yl substituent.

Properties

IUPAC Name

1-[4-[4-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-10(17)15-4-6-16(7-5-15)12-8-11(9-13)2-3-14-12/h2-3,8H,4-7,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJMZKQVYSQUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common synthetic route includes the reaction of 4-(aminomethyl)pyridine with piperazine under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .

Chemical Reactions Analysis

1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one exhibit notable antimicrobial properties. A study evaluating various derivatives showed that certain piperazine-containing compounds effectively inhibited bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus.

CompoundActivity TypeTargetIC50 (µM)
Compound AAntibacterialAChE Inhibition15.62
Compound BAntimicrobialUrease Inhibition0.18

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies have reported that derivatives containing the piperazine structure can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a derivative of this compound was shown to significantly reduce the viability of cancer cells in vitro.

Neuropharmacological Effects

Due to its ability to cross the blood-brain barrier, compounds with similar structures have been explored for neuropharmacological applications, including their potential as anxiolytics or antidepressants. The piperazine ring is often associated with serotonin receptor modulation, which could lead to therapeutic effects in mood disorders.

Study on Antimicrobial Efficacy

In a comparative study, several derivatives of this compound were synthesized and tested for antimicrobial activity using the serial dilution method. The results indicated that certain modifications to the piperazine ring significantly enhanced antibacterial activity.

Anticancer Research

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that specific substitutions on the piperazine moiety could increase selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The compound shares a piperazine-ethanone scaffold with numerous analogs, differing primarily in substituent groups. Below is a detailed analysis of key structural and functional differences:

Substituent Variations and Physicochemical Properties

Compound Name Substituent Group Molecular Formula Molecular Weight Key Properties/Activities Evidence Source
1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one 4-(Aminomethyl)pyridin-2-yl C₁₃H₁₇N₃O ~233.31 Enhanced solubility (amine group), potential CNS activity
QD10 (1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one) Benzoylphenoxypropyl C₂₉H₃₁N₂O₃ 463.58 Antioxidant properties, high purity (100% UPLC/MS)
1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one 5-Chlorothiophen-2-ylmethyl C₁₁H₁₅ClN₂OS 258.76 Lipophilic (chloro, thiophene), possible metabolic stability
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidin-2-ylphenyl, chloro C₁₆H₁₇ClN₄O 316.79 Electron-withdrawing groups, synthetic intermediate
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethan-1-one Fluorophenyl, thiophene-indole C₂₅H₂₃FN₄OS 454.54 Dual substituents (fluorine, heterocycles), CNS receptor affinity

Key Observations:

  • Solubility: The aminomethylpyridine group in the target compound enhances hydrophilicity compared to lipophilic substituents like benzoylphenoxypropyl (QD10) or chlorothiophene .
  • Bioactivity : Analogs with electron-withdrawing groups (e.g., chloro, fluorophenyl) often exhibit improved metabolic stability and receptor binding, as seen in and .
  • Synthetic Accessibility : Chloroacetyl intermediates (e.g., ) enable modular synthesis, suggesting the target compound could be synthesized via similar alkylation/coupling strategies .

Pharmacological and Functional Comparisons

Antioxidant and Metabolic Profiles
  • Antioxidant Activity: QD10 (benzoylphenoxypropyl) showed 100% UPLC/MS purity and notable radical scavenging, whereas the target compound’s aminomethyl group may prioritize solubility over antioxidant capacity .
  • Metabolic Stability : Chlorothiophene and pyrimidine analogs () resist enzymatic degradation due to halogenation and aromatic stability, whereas the target compound’s primary amine may undergo faster metabolism .

Structural Modifications and Drug Design Implications

  • Aminomethylpyridine vs. This could improve solubility and target specificity .
  • Salt Forms : The dihydrochloride form of a phenyl analog () highlights the feasibility of salt formation for the target compound to enhance bioavailability .
  • Heterocyclic Expansions : Pyrimidine () and thiophene () substituents demonstrate the scaffold’s versatility in accommodating diverse pharmacophores for multitarget therapies.

Biological Activity

1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one, also known by its chemical formula C12_{12}H18_{18}N4_{4}O and CAS number 953739-99-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown low CC50 values against various cancer cell lines. Specifically, studies have demonstrated that piperazine derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. The tumor-selectivity is attributed to the cleavage of PARP1 in malignant cells, which is crucial for cancer cell survival .

Anticonvulsant Properties

Piperazine derivatives have been explored for their anticonvulsant activities. Some compounds structurally related to this compound have exhibited marked efficacy in models such as the maximal electroshock and pentylenetetrazol tests. These findings suggest that such compounds may modulate neurotransmitter systems involved in seizure activity .

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a critical mechanism in the treatment of neurodegenerative diseases like Alzheimer’s. Several piperazine derivatives have been shown to effectively inhibit AChE, indicating a potential role for this compound in cognitive enhancement or neuroprotection .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Compounds similar to this compound demonstrated cytotoxic effects against HL-60 and HSC cell lines with CC50 values in the micromolar range .
Anticonvulsant Testing Derivatives showed significant anticonvulsant activity in animal models, suggesting a mechanism involving modulation of GABAergic pathways .
Neuroprotective Effects Inhibition of AChE was observed in various piperazine derivatives, indicating potential applications in treating neurodegenerative conditions .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : As noted, inhibition of AChE contributes to its neuroprotective effects.
  • Apoptotic Pathways : Induction of apoptosis via PARP cleavage highlights its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives. For example, reacting 4-(aminomethyl)pyridin-2-yl intermediates with activated carbonyl groups (e.g., chloroacetyl derivatives) under basic conditions (e.g., NaHCO₃ or K₂CO₃) in aprotic solvents like DMF or acetonitrile. Temperature control (60–80°C) and reaction time (12–24 hours) are critical to minimize side reactions such as over-alkylation . Column chromatography (e.g., chloroform:methanol gradients) is typically used for purification.

Q. How is the structural characterization of this compound validated, and what analytical techniques are employed?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for analogous piperazine derivatives . Complementary techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine ring conformation.
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • FT-IR : To identify functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or handling to prevent inhalation of dust/aerosols.
  • Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different pH and temperature conditions, and how can this be exploited in derivatization?

  • Methodological Answer : The aminomethylpyridine and piperazine moieties exhibit pH-dependent reactivity. Under acidic conditions (pH < 4), the piperazine nitrogen may protonate, reducing nucleophilicity. At neutral/basic pH (7–9), the free amine participates in Schiff base formation or acylation. Elevated temperatures (>80°C) can accelerate hydrolysis of the ketone group, necessitating controlled conditions for functionalization .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with receptors like serotonin or dopamine transporters. QSAR models can predict logP (lipophilicity) and bioavailability. DFT calculations (e.g., B3LYP/6-31G*) optimize geometry for docking studies. Pharmacophore mapping identifies critical binding motifs (e.g., the pyridine ring’s π-π stacking potential) .

Q. How can contradictory data regarding the compound’s biological activity be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values or receptor selectivity may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:

  • Use isogenic cell lines and validated controls.
  • Repeat assays under identical conditions (pH, temperature, solvent concentration).
  • Cross-validate with orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .

Q. What formulation challenges are associated with this compound, particularly regarding solubility and stability?

  • Methodological Answer : Poor aqueous solubility can be mitigated via salt formation (e.g., hydrochloride salts) or nanoemulsion techniques. Stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. Lyophilization improves long-term storage. Excipients like cyclodextrins enhance solubility without altering pharmacodynamics .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Employ catalytic asymmetric synthesis (e.g., chiral ligands with Pd or Ru catalysts) to control stereochemistry. Monitor reaction progress via HPLC with chiral columns. Design of experiments (DoE) software (e.g., MODDE®) identifies critical parameters (e.g., catalyst loading, solvent polarity) for reproducibility at scale .

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